molecular formula C14H10Cl2FNOS B2823892 N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide CAS No. 329080-02-6

N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide

Cat. No.: B2823892
CAS No.: 329080-02-6
M. Wt: 330.2
InChI Key: HMYWWBQSAKMPTI-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide is a synthetic sulfanylacetamide derivative of interest in medicinal chemistry and pharmacological research. This compound features a 3,4-dichlorophenyl group attached to the acetamide nitrogen and a 4-fluorophenylsulfanyl moiety on the acetyl backbone. Its molecular formula is C14H10Cl2FNOS. Researchers can explore this compound as a building block or core structure for developing novel bioactive molecules. Based on structural analogs, this chemical class is investigated for its potential in various scientific applications. Related sulfonamide and acetamide compounds have demonstrated anticoagulant activity by inhibiting coagulation factors like Xa and IIa, suggesting potential for studying thromboembolic disorders. Furthermore, similar structures have shown antimicrobial properties against various bacterial strains and cytotoxic effects in cancer cell line assays, indicating its value in oncological research. The mechanism of action for such compounds typically involves interaction with specific enzymatic targets or receptors, where the sulfanyl and acetamide groups play a crucial role in binding and modulating biological activity. The synthesis of related acetamide derivatives typically involves the reaction of the appropriate aniline, such as 3,4-dichloroaniline, with a sulfanylacetyl chloride derivative in the presence of a base like triethylamine. Common reaction conditions utilize solvents such as dichloromethane or acetonitrile at temperatures ranging from room temperature to reflux. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2FNOS/c15-12-6-3-10(7-13(12)16)18-14(19)8-20-11-4-1-9(17)2-5-11/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYWWBQSAKMPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves the reaction of 3,4-dichloroaniline with 4-fluorothiophenol in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Reaction Mechanisms

The compound participates in several chemically significant reactions:

Hydrolysis of the Acetamide Group

The acetamide functional group can undergo hydrolysis under acidic or basic conditions, potentially forming carboxylic acid derivatives. This reaction is critical for understanding stability in aqueous environments.

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group is reactive toward electrophiles, enabling substitution reactions. For example:

  • Reaction with alkylating agents (e.g., methyl iodide) could yield sulfide derivatives.

  • Oxidation of the sulfanyl group to sulfinyl or sulfonyl groups under oxidizing conditions (e.g., hydrogen peroxide).

Acylation Reactions

The aromatic amine (N-(3,4-dichlorophenyl)) may undergo acylation with acylating agents (e.g., acetyl chloride), though steric hindrance from the bulky dichlorophenyl group may limit reactivity.

Elimination Reactions

Under high-temperature conditions, the acetamide group may undergo elimination to form nitriles or other unsaturated derivatives.

Characterization and Purification

The compound is rigorously characterized using advanced analytical techniques:

Technique Key Data
HPLC Retention time (t) ≈ 1.089 minutes (for similar intermediates)
¹H NMR δ 4.21 ppm (singlet, –CH₂– group), δ 7.41–8.31 ppm (aromatic protons)
¹³C NMR δ 43.3 ppm (–CH₂–), δ 168.8 ppm (–CO– group)
ESI–MS [M+H]⁺ ≈ 204.1 for analogous intermediates (e.g., 2-chloro-N-(3-chlorophenyl)acetamide)

Purification Methods :

  • Recrystallization : Used to isolate pure product from reaction mixtures.

  • Column Chromatography : Employed for final purification, particularly in industrial settings .

Biological and Chemical Implications

The compound’s structural features (halogenated aromatic rings, sulfanyl group) influence its reactivity and potential biological activity. For example:

  • The sulfanyl group may interact with thiol-containing biomolecules (e.g., enzymes), suggesting applications in drug design.

  • Electron-withdrawing halogens (Cl, F) enhance stability and modulate reactivity in reactions like acylation or nucleophilic substitution.

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Scientific Research Applications

N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares key structural features of the target compound with analogs:

Compound Name Substituents on Acetamide Core Sulfanyl-Linked Group Molecular Weight Key Structural Differences
Target: N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide 3,4-dichlorophenyl 4-fluorophenyl 358.22 g/mol Reference compound
N-(3,4-dichlorophenyl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide 3,4-dichlorophenyl Quinoxaline-oxymethyl-triazole 454.31 g/mol Triazole ring with quinoxaline; oxygen linker
N-(6-trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide 3,4-dichlorophenyl 6-Trifluoromethoxybenzothiazole 445.25 g/mol Benzothiazole core; trifluoromethoxy group
2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide 3,4-difluorophenyl 4-chlorophenyl (directly attached to acetamide) 281.69 g/mol No sulfanyl bridge; simpler halogenation
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide 3,4-difluorophenyl Triazole with chlorophenyl/methylphenyl groups 483.94 g/mol Triazole ring; dual aryl substituents

Key Observations :

  • Sulfanyl vs. Direct Linkage : The sulfanyl bridge in the target compound introduces flexibility and electronic modulation absent in direct aryl-acetamide analogs (e.g., ).
  • Heterocyclic Additions : Compounds with triazole or benzothiazole groups (e.g., ) exhibit higher molecular weights and may face challenges in bioavailability despite enhanced target binding.

Physicochemical and Crystallographic Properties

  • Crystal Packing : In 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide (), N–H⋯O hydrogen bonds form infinite chains along the [100] axis, with dihedral angles of 65.2° between aryl rings. This packing may reduce solubility compared to the target compound’s sulfanyl-linked structure.
  • Solubility: The sulfanyl group in the target compound likely enhances solubility in polar solvents relative to non-sulfanyl analogs (e.g., ).

Biological Activity

N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide is a compound that has gained attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 329080-02-6
  • Molecular Formula : C14H10Cl2FNOS
  • Molecular Weight : 330.2 g/mol

The compound features a dichlorophenyl group and a fluorophenylsulfanyl moiety attached to an acetamide backbone, which contributes to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an enzyme inhibitor or modulator of receptor activity. For instance, it has been explored for its potential anti-inflammatory and anticancer properties through the inhibition of key signaling pathways involved in cell proliferation and inflammation .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. Notably, the presence of electron-withdrawing groups like chlorine enhances its cytotoxic activity against cancer cells .

Cell Line IC50 (µM) Mechanism
HCT-15 (Colon)< 10Induction of apoptosis
A-431 (Skin)< 15Inhibition of cell proliferation

Antimicrobial Activity

This compound has also been evaluated for antimicrobial activity. It demonstrates effectiveness against a range of bacterial pathogens, with minimum inhibitory concentration (MIC) values indicating potent bactericidal effects.

Pathogen MIC (µg/mL) Activity Type
Staphylococcus aureus0.5Bactericidal
Escherichia coli1.0Bacteriostatic

Case Studies and Research Findings

  • Anticancer Studies : A study demonstrated that the compound inhibited the proliferation of colon cancer cells through apoptosis induction mechanisms. The presence of chlorine substituents was crucial for enhancing cytotoxicity .
  • Antimicrobial Evaluation : In vitro tests showed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating infections associated with biofilms .
  • Receptor Binding Studies : Molecular docking studies indicated that this compound binds to specific receptors with high affinity, which may explain its varied biological effects .

Q & A

Q. What are the established synthetic routes for N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide, and how can reaction parameters be optimized for improved yields?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with sulfonation of dichloroaniline derivatives and coupling with 4-fluorophenylsulfanyl intermediates. Optimization strategies include:

  • Catalyst selection: Triethylamine enhances nucleophilic substitution efficiency in acetonitrile at 60–80°C for 24 hours .
  • Purification: Gradient column chromatography (silica gel, ethyl acetate/hexane 3:7 → 1:1) achieves >95% purity .
  • Monitoring: TLC (Rf 0.45 in dichloromethane/methanol 9:1) minimizes byproduct formation .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer: A combination of:

  • 1H^1H/13C^{13}C NMR: In DMSO-d6, expect dichlorophenyl doublets (δ 7.35–7.42 ppm) and fluorophenyl multiplets (δ 7.15–7.25 ppm) .
  • FT-IR: Amide C=O stretch at 1700–1650 cm1^{-1}, and S–C vibrations at 650–700 cm1^{-1} .
  • X-ray crystallography: Resolves bond lengths (C–S: 1.78–1.82 Å) and dihedral angles (65–70° between aromatic rings) .

Q. What chromatographic methods are optimal for purifying this compound from reaction byproducts?

Methodological Answer:

  • Column chromatography: Use silica gel with ethyl acetate/hexane gradients (yield: 70–85%) .
  • HPLC: Reverse-phase C18 column (acetonitrile/water 60:40) for final purification, achieving ≥98% purity .

Q. What are the critical stability parameters (e.g., pH, temperature) for storing this compound?

Methodological Answer:

  • Storage: Protect from light/moisture at –20°C in amber vials. Stability tested for 6 months in dry DMSO .
  • Degradation: Monitor via HPLC; avoid aqueous solutions (pH < 5 accelerates hydrolysis) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between in-vitro and preliminary in-vivo models?

Methodological Answer:

  • Model relevance: Use humanized cell lines (e.g., HepG2 for liver metabolism studies) to bridge in-vitro/in-vivo gaps .
  • Dosage adjustment: Apply allometric scaling (e.g., body surface area normalization) for translational dosing .
  • Metabolite profiling: LC-MS/MS to identify active/toxic metabolites that may explain efficacy drops in vivo .

Q. What strategies are recommended for elucidating the mechanism of action when enzyme inhibition assays show non-specific binding?

Methodological Answer:

  • Competitive assays: Use ATP-competitive inhibitors (e.g., staurosporine) to test kinase selectivity .
  • Structural studies: Co-crystallize the compound with target enzymes (e.g., COX-2) to identify binding motifs .
  • Thermal shift assays: Monitor protein melting curves to distinguish specific vs. non-specific interactions .

Q. How should researchers approach SAR studies when minor substituent modifications lead to unexpected toxicity?

Methodological Answer:

  • Computational modeling: Use molecular docking (AutoDock Vina) to predict off-target interactions with hERG or CYP450 isoforms .
  • Systematic substitution: Replace the 4-fluorophenyl group with bioisosteres (e.g., 4-CF3_3) to retain activity while reducing toxicity .
  • Toxicity screening: Employ zebrafish embryos for rapid in-vivo toxicity profiling (LC50_{50} and teratogenicity) .

Q. What experimental approaches validate the compound’s hypothesized dual inhibition of COX-2 and 5-LOX pathways?

Methodological Answer:

  • Enzyme assays: Measure IC50_{50} values using colorimetric kits (e.g., COX-2 Inhibitor Screening Kit) and 5-LOX activity via UV spectroscopy (λ = 234 nm) .
  • Western blotting: Quantify downstream biomarkers (PGE2_2 for COX-2, LTB4_4 for 5-LOX) in LPS-stimulated macrophages .
  • Molecular dynamics: Simulate binding stability (GROMACS) to assess simultaneous interaction with both enzyme pockets .

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